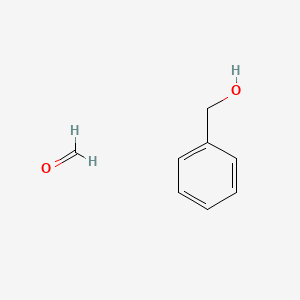
Formaldehyde;phenylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde and phenylmethanol are two distinct organic compounds with significant roles in various scientific and industrial applications. Formaldehyde, also known as methanal, is the simplest aldehyde with the chemical formula CH₂O. It is a colorless gas with a pungent odor and is highly reactive. Phenylmethanol, also known as benzyl alcohol, has the chemical formula C₆H₅CH₂OH. It is a colorless liquid with a mild aromatic odor and is commonly used as a solvent and in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formaldehyde: is typically produced industrially through the oxidation of methanol. The most common method is the Formox process, where methanol and oxygen react at 250-400°C in the presence of iron oxide and molybdenum or vanadium to produce formaldehyde . Another method involves the use of a silver-based catalyst at higher temperatures around 650°C .
Phenylmethanol: can be synthesized through several methods. One common laboratory method is the Grignard reaction, where phenylmagnesium bromide reacts with formaldehyde to produce phenylmethanol . Industrially, phenylmethanol is often produced by the hydrolysis of benzyl chloride using sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde: undergoes various chemical reactions, including:
Oxidation: Formaldehyde can be oxidized to formic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to methanol using reducing agents such as lithium aluminum hydride.
Polymerization: Formaldehyde readily polymerizes to form paraformaldehyde and trioxane.
Phenylmethanol: undergoes reactions such as:
Oxidation: It can be oxidized to benzaldehyde and further to benzoic acid using oxidizing agents like chromium trioxide.
Esterification: Phenylmethanol reacts with carboxylic acids to form esters.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Scientific Research Applications
Formaldehyde: has numerous applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of various chemicals and resins.
Biology: Employed as a fixative in microscopy and histology to preserve biological tissues.
Medicine: Utilized in the production of vaccines and as a disinfectant.
Industry: Integral in the manufacture of plastics, textiles, and coatings.
Phenylmethanol: is also widely used:
Chemistry: Acts as a solvent and a starting material for the synthesis of other compounds.
Biology: Used in the preparation of perfumes and flavorings due to its aromatic properties.
Medicine: Serves as a local anesthetic and an antimicrobial agent.
Industry: Employed in the production of resins, paints, and coatings.
Mechanism of Action
Formaldehyde: exerts its effects primarily through its high reactivity with nucleophiles. It reacts with primary and secondary amines, thiols, hydroxyls, and amides to form methylol derivatives at the site of contact . It can also form adducts or cross-links with DNA, RNA, and proteins, leading to cytotoxicity and mutagenicity .
Phenylmethanol: acts mainly as a solvent and a precursor in chemical reactions. Its mechanism of action in biological systems involves its mild anesthetic and antimicrobial properties, which are attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Formaldehyde: can be compared with other aldehydes such as acetaldehyde (CH₃CHO) and glutaraldehyde (C₅H₈O₂). Unlike formaldehyde, acetaldehyde is less reactive and less toxic, while glutaraldehyde is more effective as a disinfectant due to its ability to cross-link proteins more efficiently .
Phenylmethanol: is similar to other aromatic alcohols like phenol (C₆H₅OH) and benzylamine (C₆H₅CH₂NH₂). Phenol is more acidic and has stronger antiseptic properties, while benzylamine is a primary amine with different reactivity and applications .
Conclusion
Formaldehyde and phenylmethanol are versatile compounds with wide-ranging applications in various fields Their unique chemical properties and reactivity make them valuable in scientific research, medicine, and industry
Properties
CAS No. |
73019-02-0 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
formaldehyde;phenylmethanol |
InChI |
InChI=1S/C7H8O.CH2O/c8-6-7-4-2-1-3-5-7;1-2/h1-5,8H,6H2;1H2 |
InChI Key |
FLICLAMGENDMJL-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1=CC=C(C=C1)CO |
Related CAS |
73019-02-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)

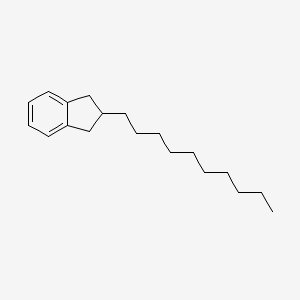
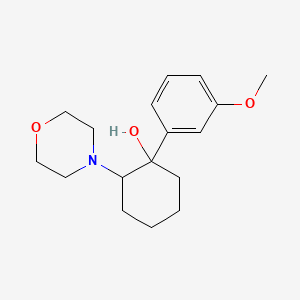
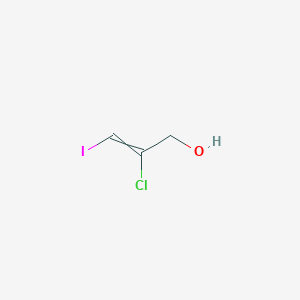
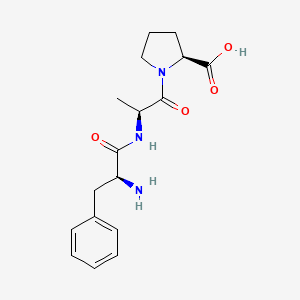
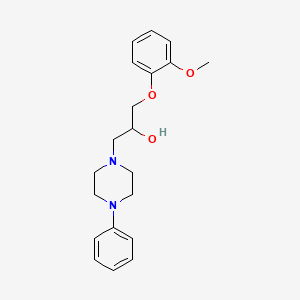
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
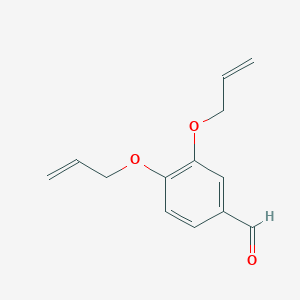
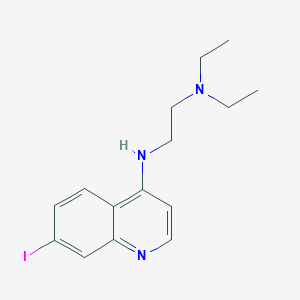
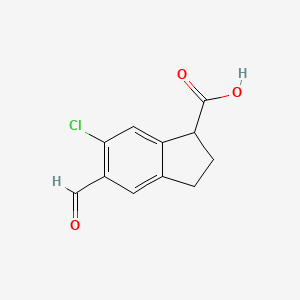
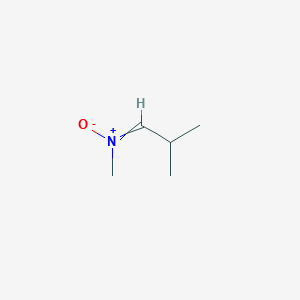
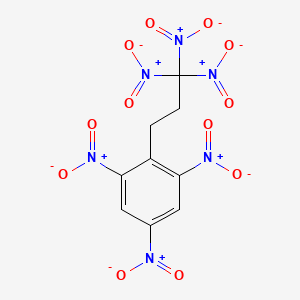
![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)
